

# Application Notes and Protocols for Commercially Available NOS2 (iNOS) Antibodies

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## Compound of Interest

Compound Name: *NocII*

Cat. No.: *B561544*

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## Introduction

Nitric oxide synthase 2 (NOS2), also known as inducible nitric oxide synthase (iNOS), is a key enzyme in the production of nitric oxide (NO), a versatile signaling molecule involved in a wide array of physiological and pathological processes. Unlike the other two isoforms of nitric oxide synthase (NOS1 and NOS3), NOS2 expression is inducible and is typically upregulated in response to immunological and inflammatory stimuli, such as cytokines and microbial products. Its role in host defense, inflammation, and cellular stress responses makes it a significant target of interest in various research fields, including immunology, oncology, and neuroscience.

These application notes provide an overview of commercially available antibodies for the detection and analysis of NOS2. Detailed protocols for common immunological assays are provided to facilitate experimental design and execution.

## Commercially Available NOS2 Antibodies

A wide range of polyclonal and monoclonal antibodies targeting NOS2 are commercially available from numerous vendors. These antibodies have been validated for various applications and are suitable for use in multiple species. The following table summarizes a selection of commercially available NOS2 antibodies. Researchers are encouraged to visit the vendor websites for the most up-to-date information.

Vendor	Catalog Number (Example)	Clonality	Host	Reactivity	Validated Applications
Antibodies-online	ABIN677228	Polyclonal	Rabbit	Human, Mouse, Rat, Chicken	WB, ELISA, FACS, IHC (P), IF (P), IF (CC), IHC (F) <a href="#">[1]</a>
Biocompare	Multiple	Multiple	Multiple	Human, Mouse, Rat, Chicken	WB, ELISA, FCM, IF, IHC- P, IP <a href="#">[2]</a>
Merck Millipore	ABN26	Polyclonal	Rabbit	Human, Mouse	WB, IP, IHC (P) <a href="#">[3]</a>
Novus Biologicals	NBP1-00000	Polyclonal	Rabbit	Human, Mouse, Rat	WB, IHC
Abcam	ab178945	Recombinant Rabbit Monoclonal	Rabbit	Human, Mouse, Rat	WB, IHC-P, ICC/IF, IP
Cell Signaling Technology	13120	Rabbit mAb	Rabbit	Human, Mouse, Rat	WB, IP, IHC- P, IF-IC
Santa Cruz Biotechnology	sc-7271	Mouse Monoclonal	Mouse	Human, Mouse, Rat	WB, IP, IF, IHC-P, ELISA

Note: This table is not exhaustive and represents a sample of available antibodies. Please refer to the specific antibody datasheet for detailed validation data and recommended dilutions.

"WB" refers to Western Blot, "IHC" to Immunohistochemistry (P: Paraffin, F: Frozen), "IF" to Immunofluorescence (P: Paraffin, CC: Cultured Cells), "IP" to Immunoprecipitation, "ELISA" to Enzyme-Linked Immunosorbent Assay, and "FACS" to Fluorescence-Activated Cell Sorting.

## Experimental Protocols

Detailed methodologies for key immunological applications are provided below. These protocols are general guidelines and may require optimization based on the specific antibody, sample type, and experimental conditions.

## Western Blotting (WB)

Objective: To detect and quantify NOS2 protein levels in cell lysates or tissue homogenates.

Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary anti-NOS2 antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- TBST (Tris-buffered saline with 0.1% Tween-20)

Protocol:

- **Sample Preparation:** Lyse cells or homogenize tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).
- **Electrophoresis:** Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

- **Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Incubate the membrane with the primary anti-NOS2 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle shaking.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step as described in step 6.
- **Detection:** Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.

## Immunohistochemistry (IHC) - Paraffin-Embedded Sections

**Objective:** To visualize the localization of NOS2 protein in tissue sections.

**Materials:**

- Paraffin-embedded tissue sections
- Xylene and graded ethanol series
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking solution (e.g., normal serum from the same species as the secondary antibody)
- Primary anti-NOS2 antibody

- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

Protocol:

- **Deparaffinization and Rehydration:** Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or water bath).
- **Peroxidase Blocking:** Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
- **Blocking:** Block non-specific binding by incubating the sections with blocking solution.
- **Primary Antibody Incubation:** Incubate the sections with the primary anti-NOS2 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
- **Washing:** Wash the sections with PBS or TBS.
- **Secondary Antibody Incubation:** Incubate with the biotinylated secondary antibody.
- **Washing:** Repeat the washing step.
- **Enzyme Conjugate Incubation:** Incubate with streptavidin-HRP conjugate.
- **Washing:** Repeat the washing step.
- **Chromogenic Detection:** Apply the DAB substrate and monitor for color development.
- **Counterstaining:** Counterstain the sections with hematoxylin.

- Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

## Immunofluorescence (IF) - Cultured Cells

Objective: To visualize the subcellular localization of NOS2 in cultured cells.

Materials:

- Cells grown on coverslips
- Paraformaldehyde (4%) or methanol for fixation
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking solution (e.g., 5% normal serum in PBS)
- Primary anti-NOS2 antibody
- Fluorophore-conjugated secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium with anti-fade reagent

Protocol:

- Cell Culture: Grow cells on sterile coverslips in a culture dish.
- Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
- Washing: Wash the cells three times with PBS.
- Permeabilization: If using a non-membrane permeabilizing fixative like PFA, permeabilize the cells with permeabilization buffer for 10-15 minutes.
- Blocking: Block non-specific binding with blocking solution for 30-60 minutes.

- **Primary Antibody Incubation:** Incubate the cells with the primary anti-NOS2 antibody at the recommended dilution in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with PBS.
- **Secondary Antibody Incubation:** Incubate with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature, protected from light.
- **Washing:** Repeat the washing step, protecting from light.
- **Counterstaining:** Incubate with DAPI for 5 minutes to stain the nuclei.
- **Mounting:** Mount the coverslips onto microscope slides using mounting medium.
- **Imaging:** Visualize the fluorescence using a fluorescence microscope.

## Immunoprecipitation (IP)

**Objective:** To isolate NOS2 and its interacting proteins from a complex mixture.

**Materials:**

- Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
- Primary anti-NOS2 antibody
- Protein A/G agarose or magnetic beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

**Protocol:**

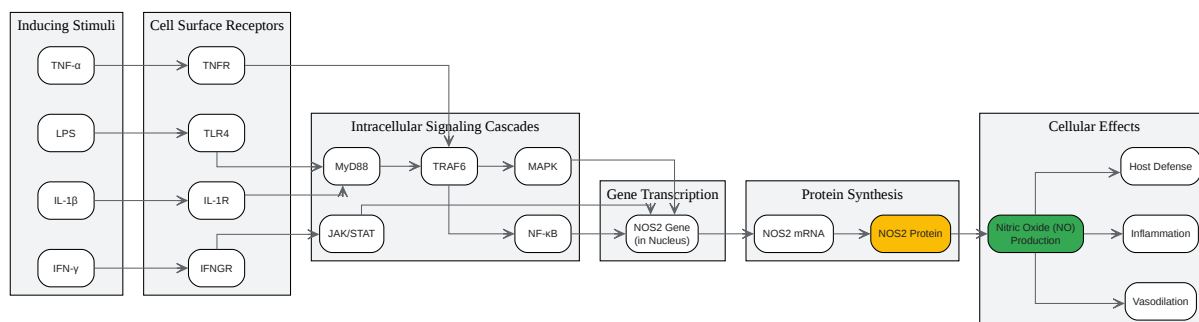
- **Cell Lysis:** Lyse cells in a non-denaturing lysis buffer to maintain protein-protein interactions.
- **Pre-clearing:** (Optional) Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.

- Immunoprecipitation: Add the primary anti-NOS2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the immunoprecipitated proteins from the beads using elution buffer. For subsequent Western blot analysis, proteins can be eluted by adding Laemmli sample buffer and boiling.
- Analysis: Analyze the eluted proteins by Western blotting using an antibody against NOS2 or a potential interacting partner.

## Signaling Pathways and Experimental Workflows

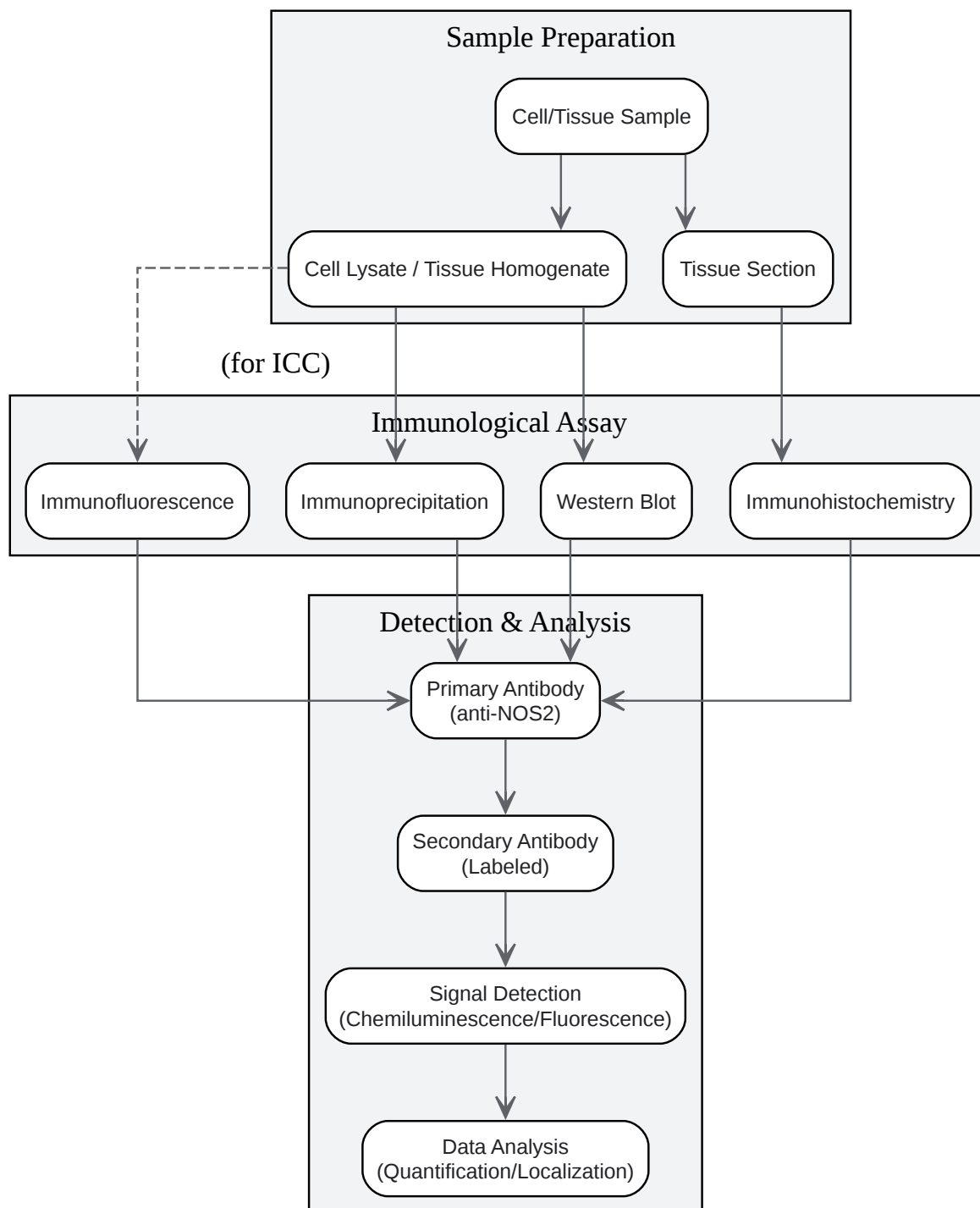
Visual representations of the NOS2 signaling pathway and a general experimental workflow for antibody-based detection are provided below using Graphviz (DOT language).





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Caption: Simplified NOS2 (iNOS) signaling pathway.



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Caption: General experimental workflow for NOS2 antibody applications.

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